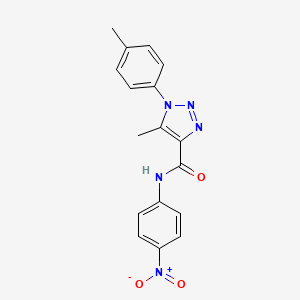

5-methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide

Description

5-Methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a 1,2,3-triazole core substituted with a methyl group at position 5, a 4-methylphenyl group at position 1, and a 4-nitrophenyl carboxamide moiety at position 2.

The synthesis of this compound typically involves the reaction of 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid with thionyl chloride to form the corresponding acyl chloride, followed by coupling with 4-nitroaniline. Structural confirmation is achieved via spectroscopic methods (IR, $ ^1 \text{H} $- and $ ^{13} \text{C} $-NMR) and mass spectrometry .

Properties

IUPAC Name |

5-methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O3/c1-11-3-7-14(8-4-11)21-12(2)16(19-20-21)17(23)18-13-5-9-15(10-6-13)22(24)25/h3-10H,1-2H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZOCRSLFRJSFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 923106-88-1) is a synthetic organic compound belonging to the triazole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties.

- Molecular Formula : C17H15N5O3

- Molecular Weight : 337.33 g/mol

- Structure : The compound features a triazole ring with substituents that include methyl and nitrophenyl groups, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its effects against microbial pathogens. Below are detailed findings from recent research.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound on different cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | Induction of apoptosis via p53 activation |

| U-937 (Monocytic Leukemia) | 2.41 | Caspase-3 cleavage leading to apoptosis |

| CEM-13 (T-Acute Leukemia) | 0.50 | Cell cycle arrest at G0-G1 phase |

In a study focusing on MCF-7 cells, the compound demonstrated significant cytotoxicity with an IC50 value of 0.65 µM, indicating potent anticancer properties . Mechanistic studies revealed that the compound induces apoptosis through the activation of p53 and subsequent caspase pathways .

Antimicrobial Activity

The compound's antimicrobial properties were also assessed against various pathogens. Notably, it exhibited significant activity against Mycobacterium tuberculosis and other bacterial strains.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Mycobacterium tuberculosis | 2.18 |

| Staphylococcus aureus | 1.35 |

These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of this triazole derivative on human leukemia cell lines. The results indicated that the compound selectively inhibited leukemic T-cells at nanomolar concentrations, demonstrating a promising therapeutic index for further development .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazole derivatives has shown that modifications in the substituents can significantly affect biological activity. For instance, introducing electron-withdrawing groups such as nitro groups enhanced cytotoxicity against cancer cell lines compared to similar compounds lacking these modifications .

Comparison with Similar Compounds

The structural and functional properties of 5-methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it to analogs with variations in substituents, molecular conformation, and intermolecular interactions.

Substituent Variations in the Amide Group

The carboxamide group at position 4 is a critical site for structural diversification. Key analogs include:

Key Observations :

Molecular Conformation and Dihedral Angles

The dihedral angle between the triazole ring and aryl substituents significantly impacts molecular packing and crystallinity. Comparative

Key Observations :

- Larger substituents (e.g., pyridinyl with formyl groups) increase dihedral angles, reducing coplanarity and altering crystal packing .

- Hydroxyethyl substituents (e.g., ZIPSEY) enable intramolecular hydrogen bonds, stabilizing specific conformations .

Hydrogen Bonding and Crystal Packing

The nitro group in the target compound facilitates intermolecular hydrogen bonds (N–H···O and C–H···O), influencing solubility and melting points. Analogous compounds exhibit distinct packing patterns:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-methyl-1-(4-methylphenyl)-N-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like substituted anilines and isocyanides, followed by azide incorporation (as seen in structurally similar triazoles) . Purification typically involves column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol or methanol. Purity (>95%) should be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (DMSO-d6, 400 MHz) .

Q. How can researchers address the low aqueous solubility of this compound during in vitro assays?

- Methodological Answer : Solubility limitations (common in triazole derivatives ) can be mitigated using co-solvents like DMSO (≤1% v/v to avoid cytotoxicity) or cyclodextrin-based formulations. For cell-based assays, pre-dissolve the compound in DMSO and dilute in culture media with 0.1% pluronic F-68 to prevent aggregation. Dynamic light scattering (DLS) can monitor particle size stability .

Q. What spectroscopic techniques are recommended for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- FT-IR : Confirm functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹, nitro group at ~1520 cm⁻¹).

- NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.3–2.6 ppm) in DMSO-d6 .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~407 g/mol).

Q. How should enzymatic inhibition assays be designed to evaluate this compound’s bioactivity?

- Methodological Answer : Use fluorogenic or chromogenic substrates in dose-response assays (e.g., 0.1–100 µM). For kinase or protease targets, employ Z’-factor validated protocols with controls (e.g., staurosporine for kinases). IC50 values should be calculated using nonlinear regression (GraphPad Prism) .

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental binding data for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects or conformational flexibility. Perform molecular dynamics (MD) simulations (AMBER or GROMACS) in explicit solvent over 100 ns. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics or surface plasmon resonance (SPR) for kinetic parameters (ka/kd) .

Q. How can structure-activity relationship (SAR) studies be optimized for derivatives of this compound?

- Methodological Answer : Systematically modify substituents on the triazole (e.g., methyl to halogen) and aryl rings (e.g., nitro to amino). Assess changes via:

- In silico : DFT calculations (B3LYP/6-31G*) for electronic effects.

- In vitro : Parallel synthesis using robotic liquid handlers for high-throughput screening (HTS) against target enzymes .

Q. What crystallographic refinement protocols are recommended for resolving structural ambiguities in this compound?

- Methodological Answer : For X-ray crystallography, collect high-resolution data (≤1.0 Å) at synchrotron facilities. Refine using SHELXL (v.2018) with anisotropic displacement parameters for non-H atoms. Validate with Rfree (≤0.20) and CheckCIF/PLATON for geometry outliers. Use WinGX for structure visualization and ORTEP diagrams .

Q. How can metabolic stability and pharmacokinetic (PK) properties be improved without compromising target affinity?

- Methodological Answer : Introduce metabolically stable groups (e.g., deuterated methyl, trifluoromethyl) at positions identified via LC-MS/MS metabolite ID. Assess PK in rodent models: oral bioavailability (F%) via AUC comparisons (IV vs. PO dosing), and half-life (t1/2) using non-compartmental analysis (Phoenix WinNonlin) .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer : Combine CRISPR-Cas9 knockouts of putative targets with rescue experiments. For in vivo efficacy, use orthotopic xenograft models (e.g., HT-29 colon cancer) with biomarker analysis (IHC for target modulation). Confocal microscopy can localize cellular uptake (e.g., BODIPY-labeled analogs) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.